molecular formula C6H6BrNO B045229 (6-Bromopyridin-3-yl)methanol CAS No. 122306-01-8

(6-Bromopyridin-3-yl)methanol

Cat. No. B045229
M. Wt: 188.02 g/mol
InChI Key: QPPDKOIDAYZUHN-UHFFFAOYSA-N
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Patent
US05420270

Procedure details

To a mechanically-stirred solution of 80 g of methyl 6-bromo-nicotinate in a mixture of 386 mL of tetrahydrofuran and 114 mL of toluene at 0° C. was added drop by drop a 1.5 molar toluene solution of diisobutyl aluminium hydride at a rate such that the temperature never exceeded 10° C. This addition took 50 minutes. 21.59 mL of methyl ethyl ketone was added to the reaction mixture while the temperature rose to 25° C. A solution of 2.58 g of NaOH in 40 mL of water was added to the reaction mixture drop by drop (CAUTION: EXOTHERMIC). 121 mL of water was added with vigorous stirring. After completion of the addition, a white solid appeared. The mixture was filtered through celite and 196 mL of toluene was used to wash the solid and filter. The filtrate was concentrated in vacuo and 48 mL of heptane was added. The mixture was cooled in an ice-salt bath for 1 hour. The precipitated solid was filtered and washed with heptane to give 62.09 g of 3-hydroxymethyl-6-bromopyridine as a solid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
386 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One
Quantity
21.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.58 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
121 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][N:3]=1.[H-].C([Al+]CC(C)C)C(C)C.C(C(C)=O)C.[OH-].[Na+]>O1CCCC1.C1(C)C=CC=CC=1.O>[OH:7][CH2:6][C:5]1[CH:4]=[N:3][C:2]([Br:1])=[CH:11][CH:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
BrC1=NC=C(C(=O)OC)C=C1
Name
Quantity
386 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
114 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
21.59 mL
Type
reactant
Smiles
C(C)C(=O)C
Step Three
Name
Quantity
2.58 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
121 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This addition
CUSTOM
Type
CUSTOM
Details
rose to 25° C
ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and 196 mL of toluene
WASH
Type
WASH
Details
to wash the solid
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo and 48 mL of heptane
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-salt bath for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with heptane

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
OCC=1C=NC(=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 62.09 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.